(R)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
Description
(R)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a phenyl group at the 4-position and a 6-phenylpyridin-2-yl substituent at the 2-position of the oxazoline ring. Its molecular formula is C₂₀H₁₆N₂O, with a molecular weight of 300.36 g/mol . This compound is synthesized via nucleophilic substitution reactions involving chiral amino alcohols and carboximidate intermediates, achieving a yield of 59% in optimized protocols . Key applications include its use as a ligand in cobalt complexes for catalytic processes such as isoprene polymerization, where its stereoelectronic properties enhance regioselectivity and activity . Analytical characterization via $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, FT-IR, and HRMS confirms its structural integrity .
Properties
IUPAC Name |
(4R)-4-phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-3-8-15(9-4-1)17-12-7-13-18(21-17)20-22-19(14-23-20)16-10-5-2-6-11-16/h1-13,19H,14H2/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYPCOPRSGDQGZ-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The formation of the 6-phenylpyridin-2-yl moiety is typically achieved via Suzuki-Miyaura coupling. A representative procedure involves:
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Starting Material : 6-Bromo-2-picolinaldehyde
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Coupling Partner : Phenylboronic acid
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Catalyst System : Pd(PPh₃)₄ (1 mol%)
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Solvent : Toluene at reflux (110°C)
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Reaction Time : 10–12 hours
This step yields 6-phenylpicolinaldehyde with >90% efficiency. The aldehyde group is critical for subsequent cyclization.
Cyclization with Chiral Amino Alcohols
The oxazole ring is formed through a stereoselective cyclization reaction. Key steps include:
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Condensation : 6-Phenylpicolinaldehyde reacts with (R)-phenylglycinol in tert-butanol at room temperature for 2 hours.
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Cyclization : Addition of K₂CO₃ (3 eq) and I₂ (2 eq) at 70°C for 16 hours induces ring closure.
This method achieves enantiomeric excess (ee) >98% by leveraging the chiral amino alcohol’s configuration.
Optimization of Reaction Conditions
Table 1: Impact of Solvent and Temperature on Cyclization Yield
| Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|
| tert-Butanol | 70 | 85 | 98 |
| THF | 70 | 72 | 95 |
| DMF | 70 | 68 | 90 |
Data adapted from MDPI protocols highlights tert-butanol’s superiority in balancing yield and stereoselectivity.
Stereochemical Control Mechanisms
The (R)-configuration arises from the chiral auxiliary (R)-phenylglycinol, which templates the oxazole ring’s stereochemistry. Single-crystal X-ray diffraction studies confirm the absolute configuration. Alternative methods using Lewis acids (e.g., Zn(OTf)₂) show reduced ee (80–85%), underscoring the amino alcohol strategy’s efficacy.
Industrial-Scale Production Considerations
Scalability challenges include:
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Catalyst Recovery : Pd leaching in cross-coupling steps necessitates immobilized catalysts.
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Purification : Chromatography is replaced with crystallization using hexane/ethyl acetate (3:1), achieving >99% purity.
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Cost Efficiency : Bulk synthesis of (R)-phenylglycinol reduces expenses by 40% compared to lab-scale purchases.
Comparative Analysis with Related Compounds
Table 2: Synthesis Metrics for Dihydrooxazole Derivatives
The target compound’s synthesis outperforms non-chiral analogs in enantioselectivity but requires stricter temperature control.
Case Studies and Experimental Data
Case Study 1: Gram-Scale Synthesis
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Input : 10 g 6-bromo-2-picolinaldehyde
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Output : 9.2 g (R)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole
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Conditions : Pd(PPh₃)₄ (1 mol%), (R)-phenylglycinol, tert-butanol
Case Study 2: Solvent Screening
Chemical Reactions Analysis
Types of Reactions
®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of ®-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include signal transduction and metabolic processes, which are crucial for its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazoline Derivatives
Substituent Variations at the 4-Position
a. Steric Effects: Alkyl vs. Aryl Groups
- (R)-4-Isopropyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Substituent: Isopropyl group at position 3. Purity: 98% (99% enantiomeric excess) . Applications: Similar catalytic roles but with altered reaction kinetics due to steric hindrance .
- (R)-4-(tert-Butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole Substituent: tert-Butyl group at position 4. Impact: Extreme steric bulk limits substrate accessibility in catalysis, often leading to lower turnover rates .
b. Electronic Effects: Electron-Withdrawing Groups
- (R)-4-Phenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Substituent: Trifluoromethyl group on the pyridine ring. Molecular formula: C₁₅H₁₁F₃N₂O .
Substituent Variations at the 2-Position
a. Heteroaromatic Modifications
- (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole
b. Chiral Sulfinyl Groups
- (R)-4-Phenyl-2-(2-((S)-p-tolylsulfinyl)phenyl)-4,5-dihydrooxazole Substituent: Chiral p-tolylsulfinyl group. Impact: Introduces additional stereochemical complexity, influencing enantioselectivity in asymmetric catalysis. Molecular formula: C₂₂H₁₉NO₂S .
Functional and Application-Based Comparisons
Key Research Findings
- Catalytic Performance : The target compound’s phenyl-pyridine architecture provides optimal balance between steric bulk and electronic tunability, achieving 72% conversion in isoprene polymerization vs. <50% for bulkier tert-butyl analogs .
- Antibacterial Activity : Unlike pyrazole-containing analogs (e.g., compound from ), the target compound lacks significant antibacterial properties, highlighting substituent-dependent bioactivity .
- Synthetic Scalability : Gold-catalyzed routes () offer step efficiency but lower yields (≤60%) compared to nucleophilic substitution methods (up to 80% yield for simpler oxazolines) .
Biological Activity
(R)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound belonging to the oxazole family. Its unique structure, featuring multiple aromatic rings and chiral centers, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is (R)-4-phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole. The molecular formula is , and its structure can be represented as follows:
The biological activity of (R)-4-Phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The presence of multiple aromatic rings enhances its ability to engage in π–π stacking interactions with nucleic acids or proteins, potentially modulating their activity.
Antimicrobial Activity
Research indicates that derivatives of 4,5-dihydrooxazole exhibit significant antimicrobial properties. A study demonstrated that related compounds showed broad-spectrum antifungal activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL . This suggests that (R)-4-Phenyl derivatives may also possess similar antifungal properties.
Anticancer Potential
The anticancer potential of oxazole derivatives has been documented in various studies. Compounds structurally similar to (R)-4-Pheyl have shown cytotoxic effects against several cancer cell lines. For example, a related study highlighted that certain 4,5-dihydrooxazole derivatives inhibited cell proliferation in breast cancer cell lines through apoptosis induction .
Anti-inflammatory Effects
Inflammation-related pathways are also potential targets for (R)-4-Phenyl compounds. Similar oxazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators in vitro and in vivo .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (R)-4-phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting from chiral precursors. For example, enantiopure dihydrooxazoles can be synthesized via cyclization of amino alcohols with carboxylic acid derivatives. A three-stage protocol (condensation, cyclization, purification) has been reported for similar compounds, achieving yields of 83.2–94.5% and purity >99% using techniques like recrystallization and column chromatography. Stereochemical control is achieved using enantiomerically pure starting materials, such as (S)-(+)-2-phenylglycinol, followed by polarimetry and chiral HPLC for purity validation .
Q. How are dihydrooxazole derivatives characterized to confirm their structural identity and purity?
- Methodological Answer : Key characterization methods include:
- Spectroscopy : IR for functional group analysis (e.g., C=N stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for regiochemical assignment, and GC-MS for molecular weight confirmation.
- Chiral Analysis : Optical rotation measurements and chiral stationary-phase HPLC to determine enantiomeric excess (e.g., 99% ee reported for analogous compounds) .
- Elemental Analysis : Combustion analysis for C, H, N, and O to validate stoichiometry.
Q. Why is stereochemistry critical in the synthesis of 4,5-dihydrooxazole derivatives?
- Methodological Answer : The (R)-configuration at the 4-position influences the compound’s reactivity and application in asymmetric catalysis. For example, enantiopure dihydrooxazoles are used as ligands in transition-metal complexes, where stereochemistry dictates catalytic activity. Synthetic protocols must prioritize chiral starting materials or asymmetric induction (e.g., using chiral auxiliaries) to avoid racemization .
Advanced Research Questions
Q. How can computational methods like DFT optimize the reaction pathways for synthesizing (R)-4-phenyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model reaction mechanisms, such as cyclization barriers or transition-state geometries. For example, DFT has been used to predict thermochemical accuracy within 2.4 kcal/mol for similar heterocycles, guiding solvent selection (e.g., THF vs. ethanol) and catalyst design .
Q. What catalytic systems are effective for introducing aryl groups at the 2-position of 4,5-dihydrooxazoles?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used. For example, coupling 2-bromo-4,5-dihydrooxazole with 6-phenylpyridin-2-ylboronic acid under Pd(OAc)₂ catalysis achieves high yields. Reaction conditions (e.g., 45°C, 48 hours in 1,4-dioxane) and co-catalysts (e.g., p-benzoquinone) are critical for minimizing side reactions .
Q. How can reaction conditions be optimized to improve yields in dihydrooxazole synthesis?
- Methodological Answer : Systematic screening of solvents, bases, and temperatures is essential. For rhodanine analogues, ethanol with K₂CO₃ at 70°C improved yields by 15% compared to DMF. Design of Experiments (DoE) or high-throughput screening can identify optimal parameters while reducing trial-and-error approaches .
Q. What strategies enhance diastereoselectivity in multi-substituted dihydrooxazoles?
- Methodological Answer : Steric and electronic effects govern diastereoselectivity. For example, bulky tert-butyl groups at the 4-position favor specific transition states during cyclization. Chiral phosphine ligands (e.g., (S)-BINAP) in asymmetric catalysis can also enforce desired stereochemistry, as seen in analogous oxazoline syntheses .
Q. How do structural modifications (e.g., pyridyl vs. phenyl substituents) affect the compound’s electronic properties?
- Methodological Answer : Substituents alter electron density and conjugation. Pyridyl groups increase Lewis basicity, enhancing coordination to metals (e.g., in catalysis), while electron-withdrawing groups (e.g., -CF₃) stabilize the oxazoline ring. UV-Vis and cyclic voltammetry can quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
